XPhosPdG1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Catalyst for Organic Synthesis:

Studies have demonstrated the effectiveness of XPhos Pd G1 in achieving high yields and selectivities in Suzuki-Miyaura couplings involving diverse substrates, including challenging hindered and electron-deficient coupling partners. [, ]

Beyond Suzuki-Miyaura Coupling:

While the Suzuki-Miyaura coupling remains its most prominent application, XPhos Pd G1 has also been explored in other catalytic transformations. Research suggests its potential utility in:

- Sonogashira coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. []

- Heck reaction: Formation of carbon-carbon bonds between alkenes and aryl or vinyl halides. []

- Stille coupling: Formation of carbon-carbon bonds between organotin reagents and aryl or vinyl halides. []

XPhosPdG1 is a palladium-based catalyst that plays a crucial role in various cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds. It is characterized by its efficiency in catalyzing reactions involving electron-deficient anilines and aryl halides. The compound is notable for its ability to function effectively at low catalyst loadings, making it a valuable tool in organic synthesis.

XPhosPdG1 is primarily utilized in cross-coupling reactions, such as:

- Suzuki Coupling: Involves the reaction of aryl halides with organoboron compounds.

- Borylation: Facilitates the introduction of boron into organic molecules, which can be further transformed into various functional groups.

- Amination: Catalyzes the formation of carbon-nitrogen bonds by coupling amines with aryl halides.

These reactions are essential in synthesizing pharmaceuticals, agrochemicals, and advanced materials .

XPhosPdG1 can be synthesized through several methods:

- Cross-Coupling Reactions: The compound can be prepared by reacting imidazole derivatives with dioxane under specific conditions .

- Complexation Methods: Involves the coordination of XPhos ligand with palladium salts, followed by reduction to form the active catalyst.

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.

XPhosPdG1 has diverse applications in organic chemistry:

- Catalyst for Cross-Coupling Reactions: Used extensively for synthesizing pharmaceuticals and complex organic molecules.

- Microreactor Technology: Employed in packed-bed microreactors for efficient and rapid reactions .

- Material Science: Facilitates the development of new materials through functionalization processes.

Its versatility and efficiency make it a preferred choice among chemists for various synthetic pathways.

Studies on the interactions involving XPhosPdG1 primarily focus on its role as a catalyst rather than direct biological interactions. Research indicates that it effectively interacts with various substrates, leading to successful cross-coupling reactions. The efficiency of these interactions can be influenced by factors such as solvent choice, temperature, and substrate structure .

Several compounds share similarities with XPhosPdG1, notably in their structural features and catalytic properties. Here’s a comparison highlighting its uniqueness:

| Compound Name | Key Features | Uniqueness Compared to XPhosPdG1 |

|---|---|---|

| XPhosPdG2 | Improved efficiency at lower loadings | More effective under milder conditions |

| Buchwald Catalyst | Broad applicability in cross-coupling | Often requires higher catalyst loadings |

| Pd(PPh₃)₄ | Traditional palladium catalyst | Less selective for specific substrates |

| Pd(OAc)₂ | Commonly used precursor for palladium catalysts | Less efficient for low-temperature reactions |

XPhosPdG1 stands out due to its ability to operate effectively at lower concentrations while maintaining high selectivity and efficiency in cross-coupling reactions .

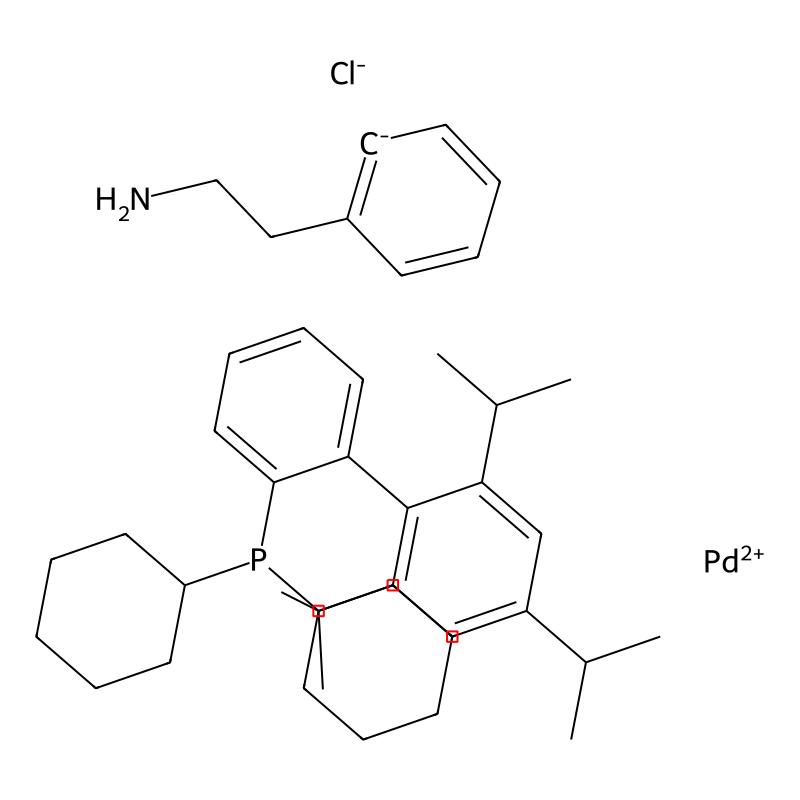

XPhosPdG1 represents a sophisticated palladacycle precatalyst with the molecular formula C41H59ClNPPd and a molecular weight of 738.76 grams per mole [1] [2] [3]. This compound, bearing the Chemical Abstracts Service number 1028206-56-5, exhibits a melting point range of 205-210 degrees Celsius and appears as a white to off-white crystalline solid [2] [4] [5]. The complete International Union of Pure and Applied Chemistry name for this compound is chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2-aminoethyl)phenyl)]palladium(II) [1] [3] [6].

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1028206-56-5 [1] [2] |

| Molecular Formula | C41H59ClNPPd [2] [3] |

| Molecular Weight (grams per mole) | 738.76-738.8 [2] [3] [8] |

| Melting Point (degrees Celsius) | 205-210 [2] [4] [5] |

| Physical Form | Solid/Powder [2] [4] |

| Color | White to off-white [2] [6] |

| InChI Key | HTAJCNQBAFZEJO-UHFFFAOYSA-M [1] [3] |

Crystallographic Features & Coordination Geometry

The crystallographic architecture of XPhosPdG1 reveals a distorted square planar coordination geometry around the central palladium(II) center [13] [32] [39]. This coordination environment is characteristic of d8 metal complexes, where the palladium atom adopts a planar configuration to minimize electron-electron repulsion [41] [42] [45]. The coordination sphere consists of four primary ligating atoms: a phosphorus atom from the XPhos ligand, a carbon atom from the cyclometalated phenyl ring, a nitrogen atom from the aminoethyl substituent, and a chloride ion [1] [2] [39].

The square planar geometry exhibits slight distortions from ideal planarity, as evidenced by bond angle deviations from the expected 90-degree values [41] [42] [44]. These geometric distortions arise from the chelating nature of the bidentate ligand system and the steric constraints imposed by the bulky triisopropylphenyl and dicyclohexylphosphino substituents [13] [32] [39]. The total bond angles around the palladium center approach 360 degrees, confirming the near-planar arrangement of the coordination sphere [41] [42].

| Structural Feature | Description |

|---|---|

| Coordination Geometry | Square planar (distorted) [41] [42] |

| Metal Center | Palladium(II) [1] [2] |

| Coordination Number | 4 [39] [41] |

| Electron Configuration | d8 [41] [48] |

| Chelation Mode | Carbon,Nitrogen-chelating cyclometalated complex [32] [39] |

The cyclometalated structure features a five-membered metallacycle formed through the coordination of the aminoethylphenyl ligand [32] [39]. This cyclometalation process involves the oxidative addition of the carbon-hydrogen bond from the ortho position of the phenyl ring to the palladium center, creating a stable palladium-carbon sigma bond [32] [39] [40]. The resulting metallacycle exhibits a characteristic bite angle that influences the overall molecular geometry and electronic properties of the complex [41] [42] [45].

Ligand Architecture: XPhos Coordination Environment

The XPhos ligand architecture in XPhosPdG1 represents a sophisticated biarylphosphine system designed to provide both steric protection and electronic modulation of the palladium center [14] [15]. The XPhos ligand features a 2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl framework that creates a highly sterically demanding coordination environment [1] [2] [14]. This steric bulk is strategically positioned to prevent catalyst deactivation through formation of inactive palladium clusters while facilitating selective substrate coordination [14] [15].

The phosphorus donor atom exhibits typical phosphine coordination characteristics, forming a strong sigma bond with the palladium center [7] [19] [43]. The dicyclohexyl substituents on the phosphorus atom provide additional steric protection and contribute to the electron-donating properties of the ligand [14] [15] [43]. The cyclohexyl groups adopt chair conformations that maximize steric hindrance around the metal center while maintaining optimal orbital overlap for effective sigma donation [43] [46].

The biphenyl backbone of the XPhos ligand incorporates strategic substitution patterns that enhance both the steric and electronic properties of the system [14] [15]. The triisopropylphenyl ring features substituents at the 2′, 4′, and 6′ positions, creating a highly congested environment that prevents unwanted side reactions [14] [15]. These isopropyl groups also contribute to the overall lipophilicity of the complex and influence its solubility characteristics in organic solvents [2] [6].

| Ligand Component | Structural Feature | Function |

|---|---|---|

| Phosphorus Center | Dicyclohexylphosphino group [1] [14] | Sigma donation, steric protection [14] [15] |

| Biphenyl Backbone | 1,1′-biphenyl framework [1] [14] | Structural rigidity, electronic communication [14] |

| Triisopropyl Substituents | 2′,4′,6′-triisopropylphenyl [1] [14] | Steric hindrance, selectivity control [14] [15] |

| Cyclohexyl Groups | Chair conformation [43] [46] | Additional steric bulk, electron donation [14] [43] |

Spectroscopic Characterization Techniques

The comprehensive spectroscopic characterization of XPhosPdG1 employs multiple analytical techniques to elucidate its structural features, coordination environment, and electronic properties [18] [21] [22]. These spectroscopic methods provide complementary information about different aspects of the molecular structure, from nuclear magnetic resonance studies that probe the coordination sphere to photoelectron spectroscopy investigations that examine surface composition and oxidation states [18] [21] [22] [25].

| Spectroscopic Technique | Key Applications | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance | Coordination environment analysis [18] [19] | Chemical shifts, coupling patterns, ligand dynamics [18] [21] |

| X-ray Photoelectron Spectroscopy | Surface composition studies [22] [25] | Binding energies, oxidation states, elemental composition [22] [28] |

| High-Resolution Mass Spectrometry | Molecular structure confirmation [7] | Molecular weight, fragmentation patterns, isotope distribution [7] |

| Infrared Spectroscopy | Functional group identification [2] | Vibrational frequencies, bond characteristics [2] |

Nuclear Magnetic Resonance Analysis of Palladium-Ligand Interactions

Nuclear magnetic resonance spectroscopy provides detailed insights into the coordination environment and dynamic behavior of XPhosPdG1 in solution [7] [19] [21]. Phosphorus-31 nuclear magnetic resonance spectroscopy serves as a particularly powerful probe for investigating the coordination sphere around the palladium center [7] [18] [19]. The chemical shift of the phosphorus nucleus in XPhosPdG1 appears in the characteristic range for palladium-coordinated phosphines, typically between 20 and 50 parts per million [7] [19] [21].

The coordination of the XPhos ligand to palladium results in significant downfield shifts of the phosphorus-31 nuclear magnetic resonance signals compared to the free ligand [7] [19]. This downfield shift reflects the electronic changes that occur upon coordination, including the donation of electron density from the phosphorus lone pair to the palladium center [19] [21]. The magnitude of these chemical shift changes provides information about the strength of the palladium-phosphorus interaction and the electronic environment around the metal center [19] [21].

Proton nuclear magnetic resonance spectroscopy reveals the characteristic signals associated with the various organic substituents in the XPhos ligand and the aminoethylphenyl chelating group [16] [17]. The cyclohexyl protons appear as complex multiplets in the aliphatic region, while the aromatic protons from the biphenyl backbone and the cyclometalated phenyl ring generate signals in the aromatic region [16] [17]. The isopropyl substituents produce characteristic doublet patterns for the methyl groups and septet patterns for the methine protons [16] [17].

| Nuclear Magnetic Resonance Parameter | Typical Range | Structural Information |

|---|---|---|

| Phosphorus-31 Chemical Shift | 20-50 parts per million [7] [19] | Coordination environment, electronic effects [19] [21] |

| Proton Chemical Shifts (Aromatic) | 6.5-8.0 parts per million [16] [17] | Aromatic substitution patterns, coordination effects [16] |

| Proton Chemical Shifts (Aliphatic) | 0.5-3.0 parts per million [16] [17] | Alkyl substituent environments [16] [17] |

| Coupling Constants | Variable [18] [19] | Bond connectivity, stereochemistry [18] [21] |

X-ray Photoelectron Spectroscopy Studies

X-ray photoelectron spectroscopy serves as a surface-sensitive analytical technique that provides quantitative information about the elemental composition and chemical states present in XPhosPdG1 samples [22] [23] [24]. This technique measures the kinetic energies of photoelectrons emitted from the sample surface upon irradiation with monochromatic X-rays, allowing for the determination of binding energies that are characteristic of specific elements and their chemical environments [22] [25] [29].

The palladium 3d photoelectron peaks in XPhosPdG1 appear at binding energies characteristic of palladium(II) species, typically in the range of 335-340 electron volts for the 3d5/2 component and 340-345 electron volts for the 3d3/2 component [26] [30]. The exact binding energies depend on the chemical environment around the palladium center, including the nature of the coordinating ligands and the overall charge distribution within the complex [26] [28] [30]. The presence of electron-donating ligands such as phosphines tends to shift the palladium binding energies to lower values compared to more electron-withdrawing coordination environments [26] [28].

The phosphorus 2p photoelectron region provides information about the oxidation state and coordination environment of the phosphorus atoms in the XPhos ligand [18] [21] [28]. Coordinated phosphines typically exhibit binding energies in the range of 130-135 electron volts, with slight variations depending on the electronic properties of the substituents and the strength of the metal-phosphorus interaction [18] [21] [28]. The chlorine 2p peaks appear at binding energies characteristic of ionic chloride, confirming the presence of the chloride ligand in the coordination sphere [22] [25] [28].

| Element | Photoelectron Peak | Binding Energy Range (electron volts) | Chemical Information |

|---|---|---|---|

| Palladium | 3d5/2, 3d3/2 | 335-345 [26] [30] | Oxidation state, coordination environment [26] [28] |

| Phosphorus | 2p3/2, 2p1/2 | 130-135 [18] [21] | Coordination state, electronic environment [21] [28] |

| Chlorine | 2p3/2, 2p1/2 | 198-202 [22] [25] | Ionic character, coordination mode [22] [28] |

| Carbon | 1s | 284-289 [25] [28] | Chemical environment, aromatic character [25] |

| Nitrogen | 1s | 399-402 [25] [28] | Coordination state, chemical environment [25] [28] |

Multi-Step Synthesis Protocol

The industrial synthesis of XPhosPdG1 follows a carefully orchestrated multi-step protocol that begins with the preparation of palladium precursors and proceeds through ligand assembly and palladacycle formation [5] [6] [7]. The process commences with palladium acetate as the primary palladium source, which undergoes treatment with methyllithium in methyl tert-butyl ether at controlled temperatures of 0°C, followed by subsequent treatment with chlorobenzene derivatives and phosphine components at elevated temperatures of 55°C [5].

The synthesis pathway demonstrates remarkable scalability, with manufacturers successfully producing quantities ranging from gram-scale laboratory preparations to metric ton industrial batches [8] [9]. Commercial suppliers have established robust manufacturing capabilities that accommodate diverse production requirements, with some facilities capable of producing up to 50 kilograms of material per batch while maintaining consistent quality standards [9] [10].

Precursor Formation and Assembly

The formation of XPhosPdG1 begins with the systematic assembly of the XPhos ligand framework, which features a sterically demanding biphenyl backbone substituted with triisopropyl groups [4] [11]. The palladium center coordinates with this bulky phosphine ligand alongside a chlorido ligand and a phenethylamine-derived moiety, creating a stable chelating arrangement that facilitates efficient catalyst activation under mild conditions [4] [6].

Industrial protocols typically employ optimized reaction conditions that balance efficiency with safety considerations. The process involves treatment of palladium precursors with the pre-formed XPhos ligand in appropriate solvents such as tetrahydrofuran or dichloromethane [6] [12]. Reaction times are carefully controlled, typically ranging from 15 to 45 minutes at temperatures between room temperature and 60°C, depending on the specific synthetic variant and scale requirements [6].

Scale-Up Considerations and Process Optimization

Manufacturing facilities have demonstrated the ability to scale XPhosPdG1 production to industrial levels while maintaining high yields typically ranging from 85% to 100% [6] [8]. The scalability success derives from the inherent stability of the precatalyst structure and the robustness of the synthetic methodology [8] [9].

Key process parameters include solvent selection, temperature control, and reaction timing optimization. Industrial implementations favor solvents that provide optimal solubility for both starting materials and products while ensuring safe handling and environmental compliance [6] [12]. The use of chlorinated solvents such as dichloromethane or chloroform has proven particularly effective for incorporating bulky ligands like XPhos into the palladacycle framework [12].

| Synthesis Parameter | Optimal Range | Industrial Implementation |

|---|---|---|

| Temperature | 0°C to 60°C | Controlled heating systems |

| Reaction Time | 15-45 minutes | Automated monitoring |

| Yield | 85-100% | Quality control protocols |

| Scale | Gram to metric ton | Scalable reactor systems |

Ligand Exchange Mechanisms in Precursor Formation

Mechanistic Classifications

The formation of XPhosPdG1 involves sophisticated ligand exchange processes that follow well-established mechanistic pathways in organometallic chemistry [13] [14] [15]. These mechanisms can be classified into several distinct categories based on their kinetic profiles and structural intermediates.

Dissociative mechanisms represent the most common pathway for ligand exchange in XPhosPdG1 formation, where the rate-limiting step involves the departure of an existing ligand from the palladium coordination sphere [13] [14]. This process creates a coordinatively unsaturated intermediate that rapidly coordinates with the incoming XPhos ligand, restoring the preferred coordination environment [14] [15].

Associative mechanisms operate through a different pathway where the incoming ligand coordinates to the metal center before the departure of the existing ligand, creating a higher coordinate intermediate [14] [15]. This mechanism is less common in XPhosPdG1 synthesis due to the steric bulk of the XPhos ligand, which disfavors the formation of crowded coordination environments [6] [12].

Sterically Driven Exchange Processes

The incorporation of the bulky XPhos ligand into the palladacycle framework involves sterically driven exchange processes that favor the displacement of smaller, less hindered ligands [16] [6]. Research has demonstrated that smaller phosphines, phosphites, and bipyridyl ligands are readily displaced by XPhos, typically achieving complete conversion to the desired palladacycle [16].

The steric influence of the XPhos ligand creates a thermodynamic driving force that favors its incorporation into the precatalyst structure over competing ligands [6] [12]. This selectivity proves advantageous in industrial synthesis where ligand exchange reactions must proceed with high selectivity and minimal side product formation [16] [6].

Solvent Effects and Reaction Conditions

Solvent selection plays a crucial role in determining the efficiency and selectivity of ligand exchange processes during XPhosPdG1 formation [6] [12]. Polar aprotic solvents such as tetrahydrofuran and dichloromethane facilitate ligand exchange by stabilizing charged intermediates and transition states [17] [6].

The choice of solvent affects both the rate and mechanism of ligand exchange. In polar solvents, interchange mechanisms become more favorable due to solvent stabilization of partially dissociated intermediates [17] [18]. Conversely, less polar solvents favor more straightforward dissociative pathways [14] [17].

Temperature control remains critical for optimizing ligand exchange efficiency while preventing decomposition or side reactions [6] [7]. Optimal temperatures typically range from room temperature to 60°C, with higher temperatures reserved for challenging ligand incorporations or larger scale syntheses [6].

| Mechanism Type | Rate Determination | Coordination Change | Solvent Dependence |

|---|---|---|---|

| Dissociative | Ligand departure | Decreases then increases | Minimal |

| Associative | Ligand approach | Increases then decreases | Moderate |

| Interchange | Concerted process | Minimal change | Significant |

Purification Strategies and Stability Considerations

Crystallization-Based Purification Methods

The purification of XPhosPdG1 relies heavily on crystallization techniques that exploit the compound's favorable crystallization properties and thermal stability [6] [7] [19]. Recrystallization from appropriate organic solvents consistently achieves high purity levels, typically ranging from 90% to 97% recovery of purified material [7] [19].

Solvent selection for recrystallization proves critical for achieving optimal purity and yield. Ethyl acetate and acetone-tetrahydrofuran mixtures have demonstrated particular effectiveness for XPhosPdG1 purification [7]. The crystallization process benefits from slow evaporation techniques that promote the formation of high-quality crystals with minimal occlusion of impurities [6] [7].

Temperature control during crystallization affects both the rate of crystal formation and the final purity of the isolated material. Controlled cooling from elevated temperatures to room temperature or below facilitates the formation of well-ordered crystal structures that exclude impurities effectively [7] [19].

Chromatographic Purification Approaches

Column chromatography serves as an alternative or complementary purification method for XPhosPdG1, particularly when crystallization alone proves insufficient for achieving desired purity levels [20] [21]. Silica gel stationary phases with organic eluent systems provide effective separation of the target compound from synthetic impurities and starting materials [20].

The selection of eluent systems requires careful optimization to balance resolution with practical considerations such as solvent cost and environmental impact [20] [21]. Mixed solvent systems comprising ethyl acetate and hexane mixtures often provide optimal separation efficiency while maintaining reasonable elution volumes [20].

Metal Scavenging and Contamination Control

Industrial purification protocols frequently incorporate metal scavenging strategies to remove residual palladium and other metal contaminants that may interfere with downstream applications [21]. Activated carbon treatment has proven highly effective for metal removal, typically achieving greater than 95% reduction in metal contamination levels [21].

Chelating agent systems provide an alternative approach for metal scavenging, particularly when combined with solid support materials [21]. The combination of chelating agents such as 1,2-ethanedithiol with solid supports like silica gel or activated carbon achieves metal removal efficiencies exceeding 90% [21].